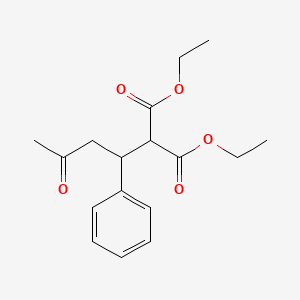
Diethyl (3-oxo-1-phenylbutyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-oxo-1-phenylbutyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a keto group, and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (3-oxo-1-phenylbutyl)propanedioate can be synthesized through the alkylation of enolate ions. The enolate ion then undergoes an S_N2 reaction with an appropriate alkyl halide, such as 3-oxo-1-phenylbutyl bromide, to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-oxo-1-phenylbutyl)propanedioate undergoes several types of chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Diethyl (3-oxo-1-phenylbutyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters and ketones.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of diethyl (3-oxo-1-phenylbutyl)propanedioate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, influencing metabolic pathways and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar structure but lacks the phenyl and keto groups.
Ethyl acetoacetate: Contains a keto group but lacks the phenyl group.
Methyl phenylacetate: Contains a phenyl group but lacks the keto and ester groups.
Uniqueness
Diethyl (3-oxo-1-phenylbutyl)propanedioate is unique due to the presence of both a phenyl group and a keto group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
77548-27-7 |
|---|---|
Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
diethyl 2-(3-oxo-1-phenylbutyl)propanedioate |
InChI |
InChI=1S/C17H22O5/c1-4-21-16(19)15(17(20)22-5-2)14(11-12(3)18)13-9-7-6-8-10-13/h6-10,14-15H,4-5,11H2,1-3H3 |
InChI Key |
JGHPGLZZAXUIJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(CC(=O)C)C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















